![molecular formula C9H14ClN3O4S B3243564 N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1581118-24-2](/img/structure/B3243564.png)
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride
Overview
Description
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride, also known as Methylthioninium chloride or methylene blue, is a synthetic cationic dye that has been used for various purposes in scientific research. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies, making it a valuable tool for researchers in many fields.
Mechanism of Action
The mechanism of action of methylene blue is complex and varies depending on the specific application. In general, it is thought to function as an electron carrier, transferring electrons from reduced substrates to oxidized electron acceptors. This can result in a variety of effects, including inhibition of mitochondrial respiration, reduction of oxidative stress, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, inhibition of nitric oxide synthase, and modulation of intracellular calcium levels. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of methylene blue is its versatility and wide range of applications. It is also relatively inexpensive and easy to obtain. However, it can be difficult to work with due to its tendency to form aggregates and its potential toxicity at high concentrations. Additionally, its mechanism of action can be complex and difficult to study in certain contexts.
Future Directions
There are many potential future directions for research involving methylene blue, including its use in the treatment of neurodegenerative diseases, its role in modulating cellular signaling pathways, and its potential as a therapeutic agent for various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of methylene blue and to develop more effective methods for its use in scientific research.
Scientific Research Applications
Methylene blue has been used in a wide range of scientific research applications, including as a stain for biological tissues, a redox indicator, and a mitochondrial electron transport inhibitor. It has also been used as a treatment for various medical conditions, including methemoglobinemia, cyanide poisoning, and Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14;/h2-5,10-11H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHDDXABFMDWTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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